molecular formula C21H27NO5 B1638362 3-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide

3-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide

Cat. No. B1638362
M. Wt: 373.4 g/mol
InChI Key: CVAPQIIHMCZOBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3, 4-Dimethoxyphenyl)-N-[2-(3, 4-dimethoxyphenyl)ethyl]propanimidic acid belongs to the class of organic compounds known as dimethoxybenzenes. These are organic aromatic compounds containing a monocyclic benzene moiety carrying exactly two methoxy groups. 3-(3, 4-Dimethoxyphenyl)-N-[2-(3, 4-dimethoxyphenyl)ethyl]propanimidic acid is considered to be a practically insoluble (in water) and relatively neutral molecule.

Scientific Research Applications

Anti-Ulcer Activities

A study by Hosokami et al. (1992) synthesized acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine and evaluated their effectiveness in preventing water-immersion stress-induced gastric ulceration in rats. The research found significant anti-ulcer activity in some derivatives, particularly when introducing a carbamoyl group into specific positions of the compound's structure (Hosokami et al., 1992).

Disease-Modifying Antirheumatic Drug (DMARD) Metabolites

Baba et al. (1998) investigated the metabolites of a compound related to 3-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide for their role as disease-modifying antirheumatic drugs (DMARDs). One of the metabolites was found to have anti-inflammatory effects in an adjuvant arthritic rat model (Baba et al., 1998).

Microbial Synthesis

Bardot et al. (1996) conducted a study on the microbial synthesis of a related compound, highlighting the potential of microbial methods in producing complex organic compounds (Bardot et al., 1996).

Hypnotic Activity

Ergenç et al. (1999) explored the synthesis of 4-Thiazolidinone and 2-Thioxo-4,5-imidazolidinedione derivatives from a similar compound. They evaluated these derivatives for their effects on pentobarbital-induced hypnosis, finding that they significantly increased sleeping time (Ergenç et al., 1999).

Dopamine Analogues

Gentles et al. (1991) synthesized bridged 3-benzazepine derivatives as conformationally restricted dopamine analogues from a compound similar to 3-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide. This research contributes to the understanding of dopamine's role in the brain and potential therapeutic applications (Gentles et al., 1991).

Sigma Receptor Imaging

Hirata et al. (2006) evaluated radioiodinated analogues of a similar compound for their potential in mapping sigma receptors in the central nervous system and peripheral organs using single photon emission computed tomography (SPECT), demonstrating potential applications in neuroimaging (Hirata et al., 2006).

properties

Product Name

3-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide

Molecular Formula

C21H27NO5

Molecular Weight

373.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide

InChI

InChI=1S/C21H27NO5/c1-24-17-8-5-15(13-19(17)26-3)7-10-21(23)22-12-11-16-6-9-18(25-2)20(14-16)27-4/h5-6,8-9,13-14H,7,10-12H2,1-4H3,(H,22,23)

InChI Key

CVAPQIIHMCZOBK-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCC(=O)NCCC2=CC(=C(C=C2)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)NCCC2=CC(=C(C=C2)OC)OC)OC

Pictograms

Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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